3-fluoro-N-(naphthalen-1-yl)benzamide
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Overview
Description
3-fluoro-N-(naphthalen-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the third position of the benzamide ring and a naphthalene moiety attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(naphthalen-1-yl)benzamide typically involves the condensation of 3-fluorobenzoic acid with naphthalen-1-amine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(naphthalen-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The fluorine atom in the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-(naphthalen-1-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying hydrogen bonding interactions and molecular recognition processes.
Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes. It can serve as a probe to understand protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It may act as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins, influencing their structure and function. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-(8-fluoronaphthalen-1-yl)benzamide: Similar structure with a fluorine atom at the eighth position of the naphthalene ring.
N-(naphthalen-1-yl)-3-nitrobenzamide: Contains a nitro group instead of a fluorine atom.
N-(cyano(naphthalen-1-yl)methyl)benzamide: Features a cyano group attached to the naphthalene ring.
Uniqueness
3-fluoro-N-(naphthalen-1-yl)benzamide is unique due to the specific positioning of the fluorine atom, which influences its chemical reactivity and interaction with biological targets. The presence of the naphthalene moiety enhances its ability to participate in π-π stacking interactions, making it a valuable compound for studying molecular recognition and binding processes .
Properties
CAS No. |
58955-04-7 |
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Molecular Formula |
C17H12FNO |
Molecular Weight |
265.28g/mol |
IUPAC Name |
3-fluoro-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C17H12FNO/c18-14-8-3-7-13(11-14)17(20)19-16-10-4-6-12-5-1-2-9-15(12)16/h1-11H,(H,19,20) |
InChI Key |
BZSXIVIFGVRLJR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)F |
solubility |
5.8 [ug/mL] |
Origin of Product |
United States |
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